molecular formula C11H7ClF3NO3 B255321 4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid CAS No. 6240-25-1

4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid

Katalognummer: B255321
CAS-Nummer: 6240-25-1
Molekulargewicht: 293.62 g/mol
InChI-Schlüssel: XBKBYAZSYJLJKK-ARJAWSKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid is a chemical compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a maleamic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid typically involves the reaction of 4-chloro-3-trifluoromethyl aniline with maleic anhydride. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving automated chromatography systems and large-scale recrystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxo-2-butenoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve .

Eigenschaften

CAS-Nummer

6240-25-1

Molekularformel

C11H7ClF3NO3

Molekulargewicht

293.62 g/mol

IUPAC-Name

(Z)-4-[4-chloro-3-(trifluoromethyl)anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C11H7ClF3NO3/c12-8-2-1-6(5-7(8)11(13,14)15)16-9(17)3-4-10(18)19/h1-5H,(H,16,17)(H,18,19)/b4-3-

InChI-Schlüssel

XBKBYAZSYJLJKK-ARJAWSKDSA-N

Isomerische SMILES

C1=CC(=C(C=C1NC(=O)/C=C\C(=O)O)C(F)(F)F)Cl

SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(F)(F)F)Cl

Kanonische SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.